(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)14-17-15-30-20(22-17)23-18(26)9-8-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,22,23,26)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJXZFEVOKRCC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 428.5 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a thiazole moiety that may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing the thiazole structure exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar capabilities. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies. It has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent. The thiazole component is particularly noteworthy as it is often associated with enhanced antimicrobial properties.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may exhibit activity. For instance, piperazine derivatives are known to act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The activity of this compound in this regard warrants further investigation.
Table: Summary of Biological Activities
Study 1: Anticancer Efficacy
A study published in 2020 evaluated the anticancer properties of thiazole derivatives, including those similar to this compound. The results showed significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity.
Study 2: Antimicrobial Properties
Research conducted on the antimicrobial effects of thiazole-containing compounds revealed that this compound exhibited substantial inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
Study 3: Neuroprotective Effects
In vitro studies have demonstrated that derivatives of piperazine can protect neuronal cells from oxidative stress. While specific data on this compound is limited, its structural similarities to known neuroprotective agents suggest potential efficacy in neuroprotection.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate. The compound exhibits:
- Induction of Apoptosis: Promotes programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: Reduces the growth rate of various cancer cell lines.
For instance, a study indicated that compounds with similar thiazole structures demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that this compound may possess comparable capabilities. The mechanisms often involve targeting specific pathways related to cell survival and proliferation.
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent. Its structural components suggest interactions with biological targets involved in microbial growth and survival. Research indicates that it may inhibit certain pathways related to inflammation and microbial proliferation, making it a candidate for further investigation in infectious disease treatment.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes, which require optimization for high yields and purity. The synthetic process is crucial as it allows for modifications that can enhance the compound's biological properties or alter its pharmacokinetic profile.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cinnamamide | Contains a cinnamamide moiety; potential anti-inflammatory effects | Anti-inflammatory |
| Thiazole Derivatives | Heterocyclic compounds; known for various pharmacological activities | Antimicrobial, anticancer |
| Piperazine Analogs | Similar piperazine core; diverse biological activities depending on substitutions | Antidepressant, antipsychotic |
The combination of a piperazine ring with both thiazole and cinnamamide functionalities in this compound may provide synergistic effects not observed in simpler analogs.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Anticancer Efficacy: A study demonstrated that this compound induced apoptosis in breast cancer cell lines, with significant reductions in cell viability observed at specific concentrations.
- Antimicrobial Activity: Research indicated that the compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential as a therapeutic agent against infections.
- Mechanistic Studies: Computational models have predicted interactions between this compound and key enzymes involved in cancer metabolism, providing insights into its mechanisms of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Cores
2.1.1. Ethyl 4-(2-Phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate (3b)
- Key Differences: Replaces the thiazole-cinnamamido group with phenyl and phenylamino substituents.
- Spectral Data : Characterized by $ ^1H $-NMR (400 MHz) and $ ^{13}C $-NMR (101 MHz), showing distinct aromatic proton signals at δ 7.2–7.4 ppm for phenyl groups .
- Bioactivity: Not explicitly reported, but phenylamino groups are common in kinase inhibitors.
2.1.2. Tert-Butyl (E)-4-(2-Oxo-2-((4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)amino)ethyl)piperazine-1-carboxylate (5g)
- Key Differences : Incorporates an isatin-derived oxoindolinylidene group instead of thiazole-cinnamamido.
- Bioactivity : Exhibits pro-apoptotic activity against acute myeloid leukemia (HL-60 cells), with structural optimization for enhanced binding to apoptotic targets .
- Synthesis : Utilizes tert-butyl carboxylate protection, which may improve stability during synthesis compared to ethyl esters .
Thiazole and Heterocyclic Analogues
2.2.1. (E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (5h)
- Bioactivity : Demonstrated superior antiproliferative activity (IC$_{50}$ < 1 µM in HL-60 cells) compared to isatin derivatives, highlighting the role of aromatic heterocycles in cytotoxicity .
2.2.2. 5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride (26)
- Key Differences : Features a bromoindole-pyrimidine-piperazine scaffold.
- Bioactivity : Targets CYP121A1 in Mycobacterium tuberculosis (MIC = 2.5 µM), suggesting thiazole-cinnamamido derivatives could be optimized for similar enzyme inhibition .
Pharmacological Analogues with Modified Substituents
2.3.1. p-MPPI and p-MPPF (5-HT$_{1A}$ Antagonists)
- Key Differences : Piperazine cores linked to iodobenzamido or fluorobenzamido groups.
- Bioactivity : Competitive antagonism of serotonin receptors (ID$_{50}$ = 3–5 mg/kg in vivo), demonstrating that substituent electronics (e.g., iodine vs. fluorine) modulate potency .
Comparative Data Tables
Table 1. Structural and Functional Comparison of Piperazine Derivatives
Table 2. Spectroscopic Data Comparison
Key Research Findings and Trends
- Substituent Impact : Thiazole and pyrimidine rings enhance cytotoxicity compared to phenyl groups, likely due to improved π-stacking with biological targets .
- Stereochemistry : The (E)-cinnamamido configuration in the target compound may confer better binding than (Z)-isomers, as seen in serotonin receptor antagonists .
- Synthetic Efficiency : tert-Butyl carboxylate protection (e.g., 5g) offers higher yields (63–70%) compared to ethyl esters, but ethyl groups improve solubility .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0–5°C | 75–85% | |
| 2 | DMF-DMA, reflux, 12h | 60–70% | |
| 3 | Ethyl chloroformate, pyridine, RT | 80–90% |
Critical Note : Purification via column chromatography (ethyl acetate/hexane) is essential to isolate the E-isomer selectively .
Basic Characterization Techniques
Q2. Which analytical methods are most reliable for characterizing this compound? Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 458.18) .
- X-ray Crystallography : Resolve stereochemistry and confirm E-configuration of the cinnamamido moiety .
Advanced Structure-Activity Relationship (SAR)
Q3. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity? Answer:
- Thiazole Modifications :
- Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance enzyme inhibition (e.g., IC₅₀ ≤ 1 µM for kinase targets) by increasing electrophilicity .
- Bulky substituents (e.g., phenyl) reduce solubility but improve target binding via hydrophobic interactions .
- Piperazine Flexibility : N-Methylation decreases conformational flexibility, potentially reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
